Chloroiodomethane

Overview

Description

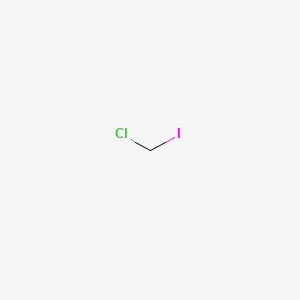

Chloroiodomethane (CH₂ClI) is a dihalomethane with a molecular weight of 176.38 g/mol, characterized by its dual halogen substituents (Cl and I) . It exists as a clear to yellow liquid with a boiling point of 108–109°C and a density of 2.422 g/cm³ . Its reactivity stems from the polarizable C–I bond, making it a versatile reagent in organic synthesis, such as in the formation of chloromethyltriphenylphosphonium iodide for Wittig chloromethylenation reactions . Safety protocols highlight its hazardous nature, requiring stabilization with copper chips to prevent decomposition .

Preparation Methods

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

Chemical Reactions Analysis

Chloroiodomethane undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with organolithium compounds to form chloromethyl lithium (ClCH₂Li).

Cyclopropanation: In the Simmon-Smith reaction, this compound is used to form cyclopropane rings, often replacing diiodomethane due to higher yields and selectivity.

Mannich Reaction: It is used in aminomethylation reactions.

Epoxidation and Ring Opening: This compound is involved in epoxidation reactions and the subsequent ring-opening of epoxides.

Scientific Research Applications

Organic Synthesis

Chloroiodomethane serves as a versatile intermediate in organic synthesis. It is particularly noted for its role in several key reactions:

- Cyclopropanation : It is widely used in the Simmon-Smith reaction, where it acts as a precursor to cyclopropane derivatives. This reaction often yields higher selectivity compared to using diiodomethane .

- Mannich Reaction : this compound is utilized to form β-amino carbonyl compounds through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde .

- Epoxidation and Aminomethylation : It is also involved in the epoxidation of alkenes and aminomethylation processes, facilitating the introduction of functional groups into organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as an intermediate for synthesizing various drug compounds. Its ability to introduce halogen atoms into molecular frameworks makes it valuable for creating biologically active molecules. For instance:

- Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing compounds with potential anticancer properties through halogenation reactions that modify biological activity .

- Development of Chiral Drugs : this compound can be used in asymmetric synthesis, contributing to the production of chiral drugs that are crucial for enhancing therapeutic efficacy while minimizing side effects .

Agrochemical Applications

This compound finds applications in the agrochemical sector as well:

- Pesticide Formulation : It serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to the development of effective agricultural chemicals that enhance crop protection .

Environmental Applications

Recent studies have explored this compound's role in environmental chemistry:

- Photodissociation Studies : Investigations into its photodissociation dynamics reveal insights into its behavior under ultraviolet radiation, which has implications for understanding atmospheric chemistry and ozone depletion processes .

Table 1: Summary of Key Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cyclopropanation, Mannich reaction | Higher yields and selectivity |

| Pharmaceuticals | Intermediate in drug synthesis | Enhances biological activity |

| Agrochemicals | Synthesis of pesticides | Effective crop protection |

| Environmental Science | Photodissociation studies | Insights into atmospheric chemistry |

Case Study: Photodissociation Dynamics

A study published in The Journal of Chemical Physics investigated the photodissociation dynamics of this compound at various photon energies. The findings indicated that specific fragment ions (CH₂I⁺ and CH₂Cl⁺) dominate the decomposition pathways when exposed to ultraviolet light. This research underscores this compound's significance in understanding radical ion behaviors and their environmental impacts .

Mechanism of Action

The mechanism of action of chloroiodomethane involves its reactivity with various reagents to form different products. For example, in the Simmon-Smith reaction, this compound reacts with zinc-copper couple to form a carbenoid intermediate, which then adds to alkenes to form cyclopropane rings . Its reactivity with organolithium compounds to form chloromethyl lithium is another example of its versatile chemical behavior .

Comparison with Similar Compounds

Structural and Physical Properties

Chloroiodomethane’s dual halogenation distinguishes it from mono-halogenated analogs. Table 1 summarizes key properties:

Table 1: Structural and Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | A-band λₘₐₓ (nm) | Extinction Coefficient (M⁻¹ cm⁻¹) |

|---|---|---|---|---|---|

| This compound | CH₂ClI | 108–109 | 2.422 | 270 | 540 |

| Iodomethane | CH₃I | 42.5 | 2.28 | 258 | 430 |

| Diiodomethane | CH₂I₂ | ~180 (decomp.) | 3.325 | – | – |

| Bromoiodomethane | CH₂BrI | ~120 | 2.78 | – | – |

Data sources: this compound ; Iodomethane ; Diiodomethane and Bromoiodomethane estimated from general references.

The C–Cl bond in this compound contributes to a red-shifted A-band absorption (270 nm vs. 258 nm for CH₃I) and higher extinction coefficients due to electronic interactions between the halogens .

Spectroscopic Behavior and Photodissociation Dynamics

This compound’s A-band photodissociation predominantly cleaves the C–I bond, akin to iodomethane, but with additional vibrational complexity. Resonance Raman spectra reveal progression bands associated with the C–I stretch (724 cm⁻¹), though ambiguity exists between ν₄ (C–Cl stretch) and ν₅ν₆ (combination modes) assignments . Deuterated derivatives (e.g., d₂-CH₂ClI) exhibit enhanced CH₂ wagging modes, underscoring isotopic effects on vibrational dynamics .

Table 2: Photodissociation and Reactivity Comparison

Gas-phase studies show this compound’s photodissociation involves multidimensional wave-packet motion, with C–I bond elongation dominating within 10 fs . This contrasts with solution-phase dynamics, where solvent interactions moderate vibrational energy redistribution .

Biological Activity

Chloroiodomethane (CIM), a halogenated organic compound, has garnered attention due to its biological activity, particularly its potential endocrine-disrupting properties and cytotoxic effects. This article provides an in-depth analysis of CIM's biological activity, supported by case studies, experimental findings, and data tables.

This compound is a dihalomethane with the formula CH₂ICl. It is characterized by the presence of both chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. The compound is often studied in the context of disinfection by-products (DBPs) formed during water treatment processes.

Cytotoxicity and Endocrine Disruption

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. A notable investigation assessed the impact of CIM on HEK293 cells, revealing an LC50 (lethal concentration for 50% of cells) of 34.1 µM . This indicates significant cytotoxicity at relatively low concentrations, with a marked decrease in cell viability observed as concentrations increased .

Table 1: Cytotoxicity Data for this compound

| Compound | LC50 (µM) | IC50 (µM) | Effects on Cell Viability |

|---|---|---|---|

| This compound | 34.1 | 1.52 | 63.4% nonviable at max concentration |

| Dibromochloromethane | 192.0 | 49.02 | No dose-dependent response observed |

The study also evaluated the endocrine-disrupting potential of CIM using estrogenic and anti-estrogenic activity assays. The results indicated that this compound exhibits both agonistic and antagonistic activities, suggesting its role in disrupting endocrine functions at specific concentrations .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxic Mechanism : The cytotoxic effects are primarily attributed to oxidative stress and disruption of cellular homeostasis. The presence of halogen atoms can lead to reactive oxygen species (ROS) generation, damaging cellular components.

- Endocrine Disruption : CIM has been shown to interact with estrogen receptors, leading to alterations in hormonal signaling pathways. This interaction may result in developmental and reproductive toxicity, highlighting its potential as an endocrine disruptor .

Case Study 1: Endocrine Disruption in Aquatic Organisms

A study investigated the effects of this compound on aquatic organisms, focusing on fish models exposed to varying concentrations of CIM. The findings indicated significant changes in reproductive behaviors and hormonal levels, reinforcing concerns about its environmental impact as a contaminant in water bodies .

Case Study 2: Human Cell Line Studies

In vitro studies using human cell lines demonstrated that this compound exposure resulted in altered gene expression related to stress response and apoptosis pathways. These findings underscore the need for further research into the long-term implications of exposure to this compound .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for chloroiodomethane, and how can purity be optimized?

this compound is typically synthesized via halogen exchange reactions. For example, reacting dichloromethane with sodium iodide in acetone under reflux conditions (60–70°C) yields this compound . Stabilization with copper chips (0.1–1% w/w) is critical to inhibit decomposition during storage . Purity (>98%) can be verified using gas chromatography-mass spectrometry (GC/MS) with a DB-5 capillary column and electron capture detection (ECD), as adapted from methods for analogous halomethanes .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Air samples : Cryogenic trapping followed by GC/ECD or GC/MS achieves detection limits of 0.09 µg/L. A DB-624 column is recommended for separating halogenated analogs .

- Aqueous samples : Purge-and-trap systems with Tenax® adsorbents, followed by thermal desorption and GC/MS, are effective. Method validation should include spike-recovery tests (70–130% acceptable range) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in amber glass vials at 2–8°C with copper stabilizers to prevent photolytic degradation .

- PPE : Use nitrile gloves, chemical-resistant aprons, and fume hoods with face velocity ≥0.5 m/s. Emergency showers and eyewash stations must be accessible .

- Waste disposal : Neutralize with sodium thiosulfate before incineration to avoid iodine emissions .

Advanced Research Questions

Q. How does this compound participate in organometallic reactions, and what are its limitations as a methylene transfer agent?

this compound reacts with organolithium reagents (e.g., BuLi) in THF at −78°C to form chiral chloromethyl intermediates, as demonstrated in cyclopentenone functionalization . However, steric hindrance limits its utility in bulky substrate reactions. Computational studies (DFT at the B3LYP/6-311+G(d,p) level) suggest its electrophilicity (HOMO: −9.2 eV) favors nucleophilic attacks but may compete with β-hydride elimination .

Q. What mechanisms drive this compound’s environmental photolysis, and how do these inform atmospheric modeling?

this compound undergoes UV-induced homolytic cleavage (λmax = 254 nm) to generate Cl· and I· radicals, contributing to ozone depletion in the marine boundary layer. Quantum yield studies (Φ = 0.15 ± 0.03 at 298 K) indicate a half-life of 12–24 hours under solar irradiation . Tropospheric lifetime can be modeled using the Master Chemical Mechanism (MCM v3.3) with iodine-specific rate constants .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in acute toxicity (e.g., LD50 ranging 250–450 mg/kg in rodents) may stem from impurities or stabilizers. To address this:

- Experimental design : Use HPLC-purified samples (≥99.5% purity) and control for copper stabilizer concentrations .

- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent carriers) .

Q. What experimental controls are critical for reproducibility in this compound-based syntheses?

- Temperature control : Maintain ±1°C precision during exothermic reactions (e.g., halogen exchange) to avoid side-product formation .

- Catalyst activity : Pre-dry sodium iodide at 110°C for 24 hours to prevent hydrolysis .

- Reproducibility reporting : Follow Beilstein Journal guidelines, including raw NMR spectra (δ 3.8–4.2 ppm for CH2 protons) and GC retention times in supplementary data .

Q. Methodological Considerations

Properties

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.